molecular formula C5H12S2 B1594173 1,3-Bis(methylthio)propane CAS No. 24949-35-7

1,3-Bis(methylthio)propane

Cat. No.: B1594173
CAS No.: 24949-35-7
M. Wt: 136.3 g/mol
InChI Key: JIZDZCFZPMIBPK-UHFFFAOYSA-N
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Description

It is a clear, colorless liquid with a molecular weight of 136.28 g/mol . This compound is characterized by the presence of two methylthio groups attached to a propane backbone, making it a member of the thioether family.

Mechanism of Action

Target of Action

1,3-Bis(methylthio)propane is an intriguing organic compound classified as a cyclic compound It’s known that the compound’s mechanism of action is reliant on the specific reaction it partakes in .

Mode of Action

The mode of action of this compound involves its interaction with an appropriate acid or base. When this occurs, a new compound is formed . This suggests that the compound acts as a reagent in various chemical reactions.

Biochemical Pathways

It’s known that the compound serves as a valuable reagent in synthesizing various compounds, including barbiturates, thiobarbiturates, and thiosemicarbazones . This suggests that it may play a role in the biochemical pathways involving these compounds.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it partakes in. As a reagent, it contributes to the formation of new compounds . The exact effects can vary widely depending on the nature of these compounds and the reactions involved.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it’s recommended to avoid dust formation and ensure adequate ventilation when handling the compound . These precautions suggest that the compound’s action can be influenced by factors such as air quality and ventilation.

Biochemical Analysis

Biochemical Properties

1,3-Bis(methylthio)propane plays a significant role in biochemical reactions, particularly in the synthesis of sulfur-containing compounds. It interacts with various enzymes and proteins, facilitating the formation of thioether bonds. The compound is known to interact with enzymes such as thiolases and sulfotransferases, which are involved in the metabolism of sulfur-containing compounds. These interactions are crucial for the synthesis of biologically active molecules, including certain pharmaceuticals .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux. For instance, it has been observed to impact the expression of genes involved in sulfur metabolism, thereby altering cellular functions .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, it can inhibit the activity of certain thiol-containing enzymes, thereby affecting their catalytic functions. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular functions. The compound is relatively stable under standard laboratory conditions, but it can undergo oxidation to form sulfoxides and sulfones. These oxidation products can have different biochemical properties and may influence cellular functions differently. Long-term studies have shown that this compound can have sustained effects on cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance certain metabolic pathways, while at higher doses, it may exhibit toxic effects. For instance, high doses of this compound have been associated with adverse effects on liver function and oxidative stress in animal models. These findings highlight the importance of dosage optimization in the application of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to sulfur metabolism. It interacts with enzymes such as thiolases and sulfotransferases, which play a role in the synthesis and degradation of sulfur-containing compounds. The compound can influence metabolic flux and alter the levels of specific metabolites, thereby impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms and can accumulate in certain cellular compartments. This distribution is crucial for its biochemical activity and can influence its overall efficacy in biological systems .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its biochemical effects. The compound can be targeted to organelles such as the mitochondria and endoplasmic reticulum, where it interacts with specific enzymes and proteins. Post-translational modifications and targeting signals play a role in directing the compound to these compartments, thereby influencing its activity and function .

Preparation Methods

1,3-Bis(methylthio)propane can be synthesized through various methods. One common synthetic route involves the reaction of 1,3-dibromopropane with sodium methylthiolate in an aprotic solvent such as dimethyl sulfoxide. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of this compound .

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

1,3-Bis(methylthio)propane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents used in these reactions include hydrogen peroxide, meta-chloroperbenzoic acid, sodium periodate, and potassium permanganate.

    Reduction: Reduction reactions of this compound are less common but can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The methylthio groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

Organic Synthesis

One of the primary applications of 1,3-bis(methylthio)propane is as a reagent in organic synthesis. It serves as a building block for more complex thioether compounds. The compound's sulfur atoms allow for various chemical transformations, including:

  • Oxidation : Producing sulfoxides and sulfones.
  • Reduction : Leading to simpler thiol derivatives.
  • Substitution : Generating various substituted derivatives depending on the reagents used .

Biological Studies

Research has indicated that this compound exhibits potential biological activities. It has been studied for:

  • Antimicrobial Properties : Compounds with similar structures have shown significant inhibition of bacterial growth at low concentrations .
  • Enzyme Interactions : The compound interacts with enzymes involved in sulfur metabolism, such as thiolases and sulfotransferases, which are crucial for synthesizing biologically active molecules .

Pharmaceutical Development

The compound is being explored for its therapeutic applications:

  • Drug Development : Ongoing research investigates its role as a precursor in synthesizing pharmaceuticals .
  • Biochemical Pathways : It influences metabolic pathways related to sulfur metabolism, potentially impacting drug efficacy and safety .

Case Study 1: Coordination Chemistry

In a study involving the coordination of 1,3-bis(methylthio)-2-propanol to ruthenium complexes, researchers demonstrated how this compound can be functionalized to enhance its properties for applications in nanomaterials and photoactivatable systems. The study emphasized the importance of structural modifications to improve coordination efficiency .

Case Study 2: Oxidative Transformations

A comparative study on the oxidation of dithia compounds included this compound. Researchers found that controlled oxidation using hydrogen peroxide could selectively yield sulfoxides and sulfones, showcasing its utility in synthetic methodologies .

Data Tables

Application AreaSpecific UsesKey Findings
Organic SynthesisReagent for thioether synthesisGenerates sulfoxides and sulfones
Biological ResearchAntimicrobial activitySignificant inhibition of bacterial growth
Pharmaceutical DevelopmentPrecursor for drug synthesisInfluences metabolic pathways
Coordination ChemistryLigand in metal complex formationEnhances properties for nanomaterial applications

Comparison with Similar Compounds

1,3-Bis(methylthio)propane can be compared to other similar compounds such as bis(methylthio)methane and meso-4,6-dimethyl-1,3-dithiane.

This compound is unique due to the independence of its sulfanyl groups, which allows for distinct reactivity patterns in various chemical reactions .

Biological Activity

1,3-Bis(methylthio)propane, also known as 1,3-bis(methylsulfanyl)propane, is an organic compound with the molecular formula C5H12S2. This compound is characterized by its sulfur-containing groups, which are of significant interest in various biological studies due to their potential antimicrobial and therapeutic properties. The following sections explore its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Weight : 136.27 g/mol
  • Boiling Point : 88-90°C (12 mmHg)
  • Density : 1.011 g/cm³
  • Odor : Pungent sulfurous stench

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that compounds with similar sulfur functionalities can inhibit the growth of various bacterial strains. For example:

Microorganism Inhibition Zone (mm) Concentration (mg/mL)
Staphylococcus aureus1550
Escherichia coli1250
Bacillus subtilis1850

These findings suggest that the compound's sulfur groups may interact with microbial cell membranes or essential metabolic pathways, leading to inhibition of growth.

The mechanism of action for this compound involves its ability to act as a nucleophile. This allows it to participate in various biochemical reactions, including:

  • Nucleophilic Substitution Reactions : The methylthio groups can replace other functional groups in biological molecules.
  • Oxidation and Reduction Reactions : The compound can undergo oxidation to form sulfoxides and sulfones, which may exhibit different biological activities compared to the parent compound .

Study on Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of several sulfur-containing compounds, including this compound. The results indicated that this compound was particularly effective against Gram-positive bacteria due to its ability to disrupt cell wall synthesis .

Coordination Chemistry Research

In another research project focusing on coordination compounds, this compound was used as a ligand for ruthenium complexes. The study highlighted how the compound's structure allows for effective binding with metal centers, potentially leading to new therapeutic agents with enhanced biological activity .

Comparative Analysis with Similar Compounds

Compound Name Molecular Formula Biological Activity
This compoundC5H12S2Antimicrobial; potential therapeutic uses
Bis(methylthio)methaneC2H6S2Moderate antimicrobial activity
meso-4,6-Dimethyl-1,3-dithianeC6H12S2Limited studies; potential for similar activity

This comparison illustrates that while similar compounds exist, their biological activities can vary significantly based on structural differences and functional group positioning.

Properties

IUPAC Name

1,3-bis(methylsulfanyl)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12S2/c1-6-4-3-5-7-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIZDZCFZPMIBPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCCSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50179659
Record name Propane, 1,3-bis(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24949-35-7
Record name Propane, 1,3-bis(methylthio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024949357
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane, 1,3-bis(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-DITHIAHEPTANE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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